

# (R)-Etilefrine chemical properties and structure

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An In-depth Technical Guide on the Core Chemical Properties and Structure of (R)-Etilefrine

#### Introduction

(R)-Etilefrine is the levorotatory enantiomer of etilefrine, a sympathomimetic amine utilized for its pressor effects in the management of orthostatic hypotension. As a direct-acting adrenergic agonist, its pharmacological activity is intrinsically linked to its specific chemical structure and physicochemical properties. This document provides a detailed overview of the core chemical characteristics of (R)-Etilefrine, intended for researchers, scientists, and professionals in drug development.

## **Chemical Properties**

The physicochemical properties of (R)-Etilefrine are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with adrenergic receptors. A summary of these properties is presented below.



Property	Value	Source
IUPAC Name	3-[(1R)-2-(ethylamino)-1- hydroxyethyl]phenol	[1]
Molecular Formula	C10H15NO2	[1][2][3][4][5]
Molecular Weight	181.23 g/mol	[1]
Melting Point	147-148 °C	[6]
Boiling Point	314.35 °C (estimated)	[6]
Water Solubility	13.8 mg/mL (predicted)	[7]
pKa (Strongest Acidic)	9.1 (predicted)	[7]
pKa (Strongest Basic)	9.73 (predicted)	[7]
logP	0.1 (predicted)	[1][6]

### **Chemical Structure**

(R)-Etilefrine, with the chemical formula  $C_{10}H_{15}NO_2$ , is a substituted phenethylamine.[1][3] Its structure consists of a central ethylamine chain attached to a phenol group at the meta position. The key structural features include:

- Aromatic Ring: A benzene ring with a hydroxyl group at the 3-position (meta-hydroxyl group).
- Chiral Center: A stereogenic center at the β-carbon atom of the ethylamine side chain, which bears a hydroxyl group. The "(R)" designation specifies the absolute configuration at this chiral center.
- Amine Group: A secondary amine with an ethyl substituent.

The specific stereochemistry of the (R)-enantiomer is critical for its biological activity and receptor binding affinity.

Caption: 2D structure of (R)-Etilefrine.

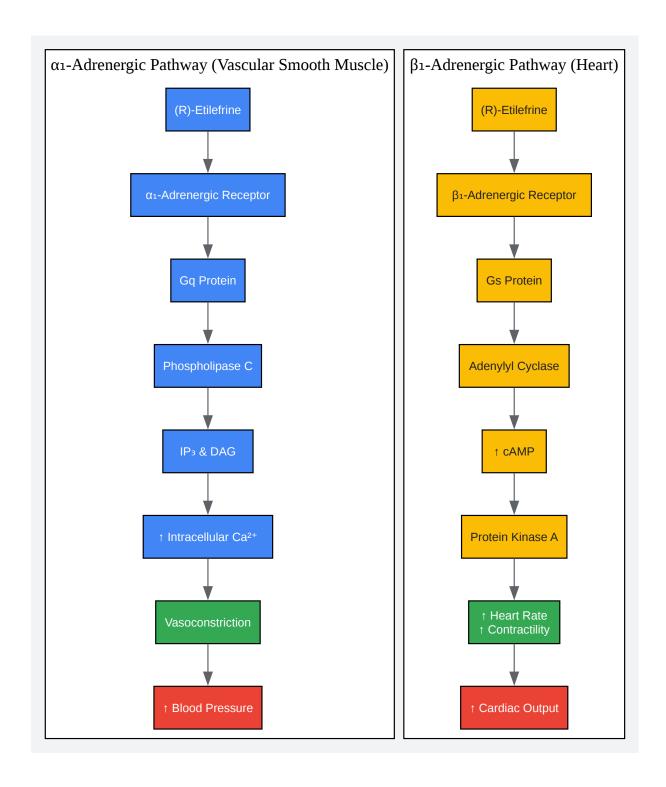


## **Signaling Pathway**

Etilefrine functions as a direct-acting agonist at  $\alpha_1$  and  $\beta_1$  adrenergic receptors.[7][8][9] This dual agonism results in a coordinated cardiovascular response.

- α<sub>1</sub>-Adrenergic Receptor Activation: Stimulation of α<sub>1</sub>-receptors, primarily located on vascular smooth muscle, activates the Gq signaling cascade. This leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> mediates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction, which increases peripheral resistance and blood pressure.
  [9]
- β1-Adrenergic Receptor Activation: Activation of β1-receptors in the heart stimulates the Gs signaling pathway. This results in the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates protein kinase A (PKA), leading to phosphorylation of calcium channels and other key proteins. The net effects are increased heart rate (positive chronotropic effect) and enhanced myocardial contractility (positive inotropic effect), which together increase cardiac output.[8]
  [9]





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